4-Bromo-N-(1-methylcyclopropyl)benzamide
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Overview
Description
4-Bromo-N-(1-methylcyclopropyl)benzamide is an organic compound that features a bromine atom attached to a benzene ring, which is further connected to a benzamide group. The compound also includes a 1-methylcyclopropyl group attached to the nitrogen atom of the benzamide. This structure makes it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1-methylcyclopropyl)benzamide typically involves the following steps:
Amidation: The brominated benzene is then reacted with 1-methylcyclopropylamine to form the benzamide. This reaction often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-(1-methylcyclopropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1-methylcyclopropyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The 1-methylcyclopropyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(1-methylcyclopropyl)benzamide
- 4-Fluoro-N-(1-methylcyclopropyl)benzamide
- 4-Iodo-N-(1-methylcyclopropyl)benzamide
Uniqueness
4-Bromo-N-(1-methylcyclopropyl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for various applications.
Properties
IUPAC Name |
4-bromo-N-(1-methylcyclopropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(6-7-11)13-10(14)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIRXYUURYEFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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